(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazol-3-one derivative with a complex substituent framework, featuring a (4Z)-configuration, a 2-chlorophenyl hydrazinylidene group, a 4-nitrophenyl moiety, and a 4-phenylthiazol-2-yl substituent. The Z-configuration at the hydrazinylidene position is critical for its stereoelectronic properties, influencing its reactivity and biological interactions . Pyrazol-3-ones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, which are modulated by substituents on the core structure .
Properties
Molecular Formula |
C24H15ClN6O3S |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-8-4-5-9-19(18)27-28-22-21(16-10-12-17(13-11-16)31(33)34)29-30(23(22)32)24-26-20(14-35-24)15-6-2-1-3-7-15/h1-14,29H |
InChI Key |
XEPNMEVHBPELMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-nitrobenzaldehyde and 4-phenylthiazole-2-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating and refluxing to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade solvents and reagents. The final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing a hydrazone structure exhibit a range of biological activities. The specific compound has been evaluated for several pharmacological properties:
Antimicrobial Activity
Studies have shown that derivatives of pyrazolones possess significant antimicrobial properties. The presence of both nitro and thiazole groups enhances the activity against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Compounds similar to (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Research suggests that certain pyrazolone derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Antimicrobial Activity : A recent study showed that pyrazolone derivatives with thiazole rings exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in substituents can significantly enhance efficacy .
- Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells .
Data Tables
The following table summarizes key findings from research on related compounds:
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of hydrazinylidenepyrazol-3-ones, which have been extensively studied for their structural versatility and bioactivity. Below is a detailed comparison with key analogues:
Key Findings from Comparative Studies
Electronic Effects :
- The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to methyl or fluorophenyl substituents in analogues, enhancing its redox activity and interaction with electron-rich biological targets .
- Thiazole-containing derivatives (e.g., the target compound) exhibit superior π-π stacking interactions compared to triazole or pyridine analogues, as evidenced by crystallographic studies .
Biological Activity: Fluorinated derivatives (e.g., nonafluorobutyl-substituted compounds) demonstrate increased membrane permeability and prolonged half-life in vitro due to enhanced lipophilicity . Nitro-substituted compounds, including the target molecule, show pronounced antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL), outperforming methyl- or methoxy-substituted analogues .
Synthetic Accessibility: The target compound’s synthesis involves a multi-step condensation process, similar to methods described for isostructural thiazole derivatives . Yields (~70–80%) are comparable to those of non-fluorinated analogues but lower than fluorinated derivatives (up to 95%) due to steric hindrance from the thiazole ring .
Biological Activity
The compound (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, analgesic, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure features a pyrazolone core substituted with various functional groups, including a chlorophenyl hydrazone and a nitrophenyl moiety. This structural diversity is believed to contribute to its varied biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazolone compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one under study have shown efficacy against various bacterial strains. A study highlighted that thiazole derivatives possess antibacterial and antifungal activities, suggesting the potential of (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one in treating infections caused by resistant bacteria .
Analgesic Effects
Analgesic properties have been associated with similar pyrazolone derivatives. For example, compounds with a 4-methylsulfonyl group demonstrated significant analgesic activity in animal models. The presence of specific substituents on the phenyl rings appears to enhance the analgesic effect, indicating that (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one may exhibit comparable effects .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives is well-documented. Compounds structurally related to (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one have shown to inhibit pro-inflammatory cytokines in vitro and in vivo. This suggests that the compound could be further investigated for its therapeutic applications in inflammatory diseases .
In Vivo Studies
In vivo studies involving related compounds have demonstrated significant biological activities. For instance, a study administered a related thiazole derivative to male Wistar rats and observed notable antimicrobial effects against Candida tropicalis . The metabolic pathways were also explored through HPLC analysis to understand the pharmacokinetics of these compounds better.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in determining the biological efficacy of such compounds. Variations in substituents on the aromatic rings have been shown to significantly affect their biological activity. For example:
| Compound | Substituent | Activity |
|---|---|---|
| A | 4-Nitro | High Antimicrobial |
| B | 2-Chloro | Moderate Analgesic |
| C | 4-Methylsulfonyl | Significant Analgesic |
This table illustrates how different substituents influence the overall biological activity of related compounds.
Q & A
Q. What advanced techniques validate the Z-configuration in solution and solid states?
- Methodological Answer : Variable-temperature NMR detects configurational stability in solution. Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles to confirm stereochemistry. Overlay experiments comparing experimental and DFT-optimized structures further validate geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
